molecular formula C8H13ClF3NO3 B2394685 2-(4-(2,2,2-Trifluoroethyl)morpholin-3-yl)acetic acid hydrochloride CAS No. 2228156-49-6

2-(4-(2,2,2-Trifluoroethyl)morpholin-3-yl)acetic acid hydrochloride

Cat. No.: B2394685
CAS No.: 2228156-49-6
M. Wt: 263.64
InChI Key: QWYRVFGYHUNJSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-(2,2,2-Trifluoroethyl)morpholin-3-yl)acetic acid hydrochloride is a chemical compound with the molecular formula C8H13ClF3NO3 It is a derivative of morpholine, a heterocyclic amine, and contains a trifluoroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(2,2,2-Trifluoroethyl)morpholin-3-yl)acetic acid hydrochloride typically involves the reaction of morpholine derivatives with trifluoroethylating agents. One common method includes the reaction of 4-(2,2,2-trifluoroethyl)morpholine with chloroacetic acid under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the product is isolated by crystallization or extraction techniques .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-(2,2,2-Trifluoroethyl)morpholin-3-yl)acetic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the trifluoroethyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions include oxo derivatives, reduced forms of the compound, and various substituted derivatives depending on the specific reagents and conditions used.

Scientific Research Applications

2-(4-(2,2,2-Trifluoroethyl)morpholin-3-yl)acetic acid hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-(2,2,2-Trifluoroethyl)morpholin-3-yl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can interact with enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(2,2,2-Trifluoroethyl)morpholin-3-yl)propanoic acid hydrochloride
  • 2-(4-(2,2,2-Trifluoroethyl)morpholin-3-yl)butanoic acid hydrochloride
  • 2-(4-(2,2,2-Trifluoroethyl)morpholin-3-yl)pentanoic acid hydrochloride

Uniqueness

2-(4-(2,2,2-Trifluoroethyl)morpholin-3-yl)acetic acid hydrochloride is unique due to its specific trifluoroethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and lipophilicity, making it more effective in certain applications compared to similar compounds. Additionally, the presence of the morpholine ring provides a versatile scaffold for further chemical modifications .

Properties

IUPAC Name

2-[4-(2,2,2-trifluoroethyl)morpholin-3-yl]acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12F3NO3.ClH/c9-8(10,11)5-12-1-2-15-4-6(12)3-7(13)14;/h6H,1-5H2,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWYRVFGYHUNJSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1CC(F)(F)F)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.